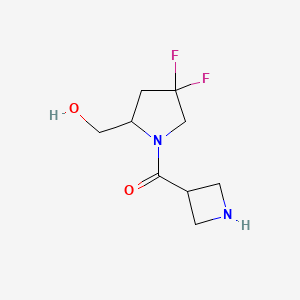Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone
CAS No.: 2092062-77-4
Cat. No.: VC3131292
Molecular Formula: C9H14F2N2O2
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2092062-77-4 |
|---|---|
| Molecular Formula | C9H14F2N2O2 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | azetidin-3-yl-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C9H14F2N2O2/c10-9(11)1-7(4-14)13(5-9)8(15)6-2-12-3-6/h6-7,12,14H,1-5H2 |
| Standard InChI Key | VJLJYSYFHDHHFD-UHFFFAOYSA-N |
| SMILES | C1C(N(CC1(F)F)C(=O)C2CNC2)CO |
| Canonical SMILES | C1C(N(CC1(F)F)C(=O)C2CNC2)CO |
Introduction
Chemical Identity and Structure
Basic Identification Parameters
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone is precisely identified through several standardized parameters that enable researchers to reference and work with this compound consistently. The comprehensive identification data is presented in Table 1.
Table 1: Identification Parameters of Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone
| Parameter | Value |
|---|---|
| CAS Number | 2092062-77-4 |
| Molecular Formula | C₉H₁₄F₂N₂O₂ |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | azetidin-3-yl-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
| SMILES Notation | C1C(N(CC1(F)F)C(=O)C2CNC2)CO |
| InChI | InChI=1S/C9H14F2N2O2/c10-9(11)1-7(4-14)13(5-9)8(15)6-2-12-3-6/h6-7,12,14H,1-5H2 |
| InChI Key | VJLJYSYFHDHHFD-UHFFFAOYSA-N |
These identification parameters establish a standardized reference framework essential for database searches, literature reviews, and experimental protocol development in research settings .
Structural Features
The molecular architecture of Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone consists of two interconnected heterocyclic rings: an azetidine and a pyrrolidine. This structure exhibits several key features that contribute to its chemical behavior and potential biological activity:
The azetidine component is a four-membered ring containing a nitrogen atom, which introduces significant ring strain and contributes to the compound's reactivity profile. This strained ring system connects to the pyrrolidine moiety through a carbonyl linkage, forming an amide functional group that serves as a critical connection point between the two heterocyclic components.
The pyrrolidine ring contains two important structural modifications: a gem-difluoro group at the 4-position and a hydroxymethyl substituent at the 2-position. The difluoro functionality introduces electronic effects that influence both the conformation of the ring and its electron distribution, while the hydroxymethyl group provides a site for hydrogen bonding and potential derivatization through its reactive hydroxyl moiety .
These structural elements collectively create a complex three-dimensional architecture with multiple functional groups that can engage in various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and potential π-stacking with aromatic systems in biological targets.
Molecular Properties
The presence of both hydrogen bond donors (hydroxyl group) and acceptors (carbonyl and nitrogen atoms) contributes to its intermolecular interaction capabilities, which are crucial for potential binding to biological targets. The difluoro substituents introduce electronegativity that affects electron distribution throughout the molecule, potentially creating sites of partial positive charge that can participate in electrophilic interactions .
Physical and Chemical Properties
Physical State and Appearance
While specific information about the physical appearance of Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone is limited in the available literature, compounds with similar molecular weights and functional groups typically exist as crystalline solids or oils at room temperature. The physical state can significantly impact handling procedures and application methodologies in research settings .
Thermodynamic Properties
The thermodynamic properties of Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone provide crucial information for handling, storage, and reaction planning. These properties are summarized in Table 2.
Table 2: Thermodynamic Properties of Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone
| Property | Value | Uncertainty |
|---|---|---|
| Flash Point | 183.8 °C | ±27.9 °C |
| Boiling Point | 380.3 °C (at 760 mmHg) | ±42.0 °C |
| Density | 1.4 g/cm³ | ±0.1 g/cm³ |
| Vapor Pressure | 0.0 mmHg (at 25°C) | ±1.9 mmHg |
These thermodynamic parameters indicate that the compound has a relatively high boiling point and low vapor pressure, suggesting stability at ambient conditions and minimal volatility issues during standard laboratory procedures .
Synthesis and Production
Manufacturing Considerations
For industrial-scale production of Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone, continuous flow chemistry has been identified as a potentially advantageous approach. This methodology offers several benefits over traditional batch processing, including:
-
Enhanced control over reaction parameters such as temperature and mixing
-
Improved safety profiles for handling potentially hazardous intermediates
-
Increased efficiency through continuous processing
-
Potential for automation and precise scale-up from laboratory to production quantities
These manufacturing considerations are particularly relevant for compounds with multiple stereogenic centers or those requiring careful control of reaction conditions to achieve the desired selectivity and purity profiles.
Chemical Reactivity
Functional Group Reactivity
The reactivity profile of Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone is largely determined by its functional groups, each of which can participate in distinct chemical transformations:
The hydroxymethyl group represents a primary alcohol functionality that can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also participate in esterification reactions or serve as a nucleophile in substitution reactions. This group provides a convenient handle for further derivatization, potentially enabling the creation of a library of analogues with modified properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume